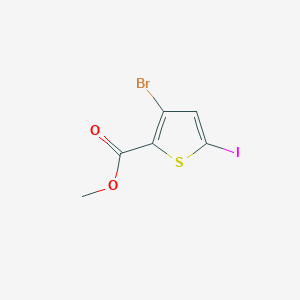
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride is a complex organic compound that features a pyrrolidine ring substituted with a phenylsulfonyl group and a tetrahydro-2H-pyran-4-yl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Formation of the Pyrrolidine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Phenylsulfonyl Group: This step often involves the sulfonylation of the pyrrolidine ring using reagents such as phenylsulfonyl chloride in the presence of a base like triethylamine.
Attachment of the Tetrahydro-2H-pyran-4-yl Group: This can be done through nucleophilic substitution reactions where the pyrrolidine ring is reacted with a tetrahydro-2H-pyran-4-yl halide under suitable conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of green chemistry principles to minimize waste and environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under hydrogenation conditions to remove the sulfonyl group.
Substitution: The pyrrolidine ring can undergo nucleophilic substitution reactions, particularly at the positions adjacent to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas are commonly employed.
Substitution: Nucleophiles such as alkyl halides or amines can be used under basic conditions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: De-sulfonylated pyrrolidine derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in the development of new therapeutic agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its unique structural features.
Industrial Applications: The compound can be used in the development of new materials with specific chemical properties.
Wirkmechanismus
The mechanism of action of 3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride involves its interaction with specific molecular targets. The phenylsulfonyl group can act as an electrophilic center, facilitating interactions with nucleophilic sites on enzymes or receptors. The tetrahydro-2H-pyran-4-yl group can enhance the compound’s binding affinity and specificity for certain biological targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-(phenylsulfonyl)pyrrolidine: Lacks the tetrahydro-2H-pyran-4-yl group.
1-(tetrahydro-2H-pyran-4-yl)pyrrolidine: Lacks the phenylsulfonyl group.
3-(phenylsulfonyl)-1-methylpyrrolidine: Has a methyl group instead of the tetrahydro-2H-pyran-4-yl group.
Uniqueness
3-(phenylsulfonyl)-1-(tetrahydro-2H-pyran-4-yl)pyrrolidine hydrochloride is unique due to the presence of both the phenylsulfonyl and tetrahydro-2H-pyran-4-yl groups, which confer distinct chemical and biological properties. This dual substitution pattern enhances its potential as a versatile intermediate in organic synthesis and as a candidate for drug development.
Eigenschaften
IUPAC Name |
3-(benzenesulfonyl)-1-(oxan-4-yl)pyrrolidine;hydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO3S.ClH/c17-20(18,14-4-2-1-3-5-14)15-6-9-16(12-15)13-7-10-19-11-8-13;/h1-5,13,15H,6-12H2;1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLXDQBKXGUSUOP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1S(=O)(=O)C2=CC=CC=C2)C3CCOCC3.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22ClNO3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![7-Iodo-3H-imidazo[4,5-b]pyridine](/img/structure/B2377410.png)




![Sodium 1'-[(tert-butoxy)carbonyl]-2,3-dihydrospiro[indene-1,4'-piperidine]-3-carboxylate](/img/structure/B2377418.png)
![2-Methyl-6-[(oxan-2-yl)methoxy]pyridine](/img/structure/B2377419.png)

![3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea](/img/structure/B2377421.png)
![methyl 1-[2-(2-methoxyethoxy)pyridine-4-carbonyl]piperidine-2-carboxylate](/img/structure/B2377422.png)
![4-methoxy-N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)benzamide](/img/structure/B2377423.png)
![N-[2-(furan-2-yl)-2-methoxyethyl]adamantane-1-carboxamide](/img/structure/B2377424.png)

![(6-Azabicyclo[3.2.1]octan-8-yl)methanol](/img/structure/B2377432.png)
